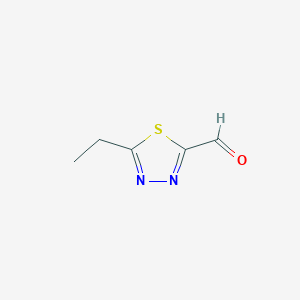
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde
描述
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde is an organic compound with the molecular formula C5H6N2OS. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
作用机制
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The compound’s predicted boiling point is 2658±230 °C , which might influence its bioavailability.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Action Environment
The compound’s properties, such as its boiling point , could be influenced by environmental conditions.
生化分析
Biochemical Properties
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . The threshold for these effects depends on various factors, including the animal species, route of administration, and duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biological activity. For instance, this compound can be transported into cells via specific transporters, where it can exert its effects on intracellular targets.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of ethyl hydrazinecarbodithioate with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
化学反应分析
Types of Reactions
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-Ethyl-1,3,4-thiadiazole-2-carboxylic acid
Reduction: 5-Ethyl-1,3,4-thiadiazole-2-methanol
Substitution: Various substituted thiadiazole derivatives
科学研究应用
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmacophore in the development of new drugs.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
- 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde
- 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde is unique due to its specific ethyl substituent, which can influence its chemical reactivity and biological activity. This makes it distinct from other thiadiazole derivatives, which may have different substituents and, consequently, different properties .
属性
IUPAC Name |
5-ethyl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-2-4-6-7-5(3-8)9-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAPYBITGETNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


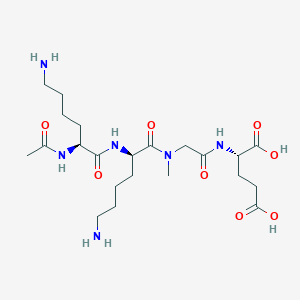

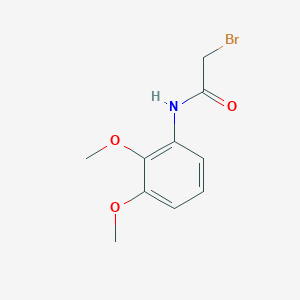
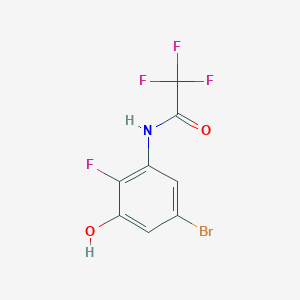
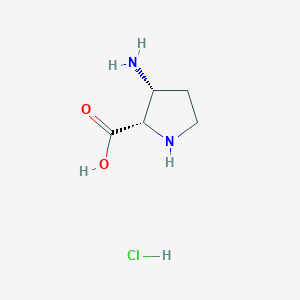
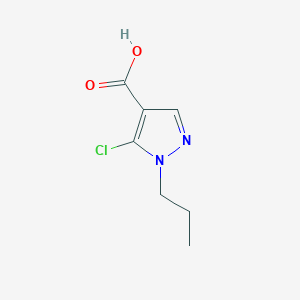
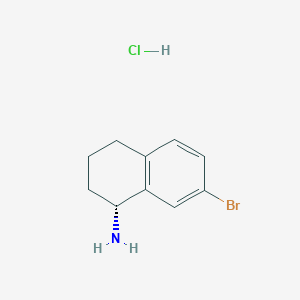

![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)

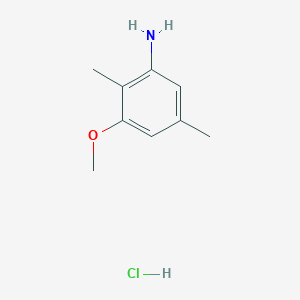
![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)
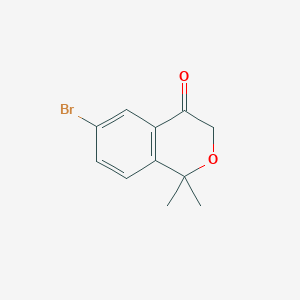
![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)
